2,4-dimethoxy-6-{octahydrocyclopenta[c]pyrrol-2-yl}-1,3,5-triazine
Description
2,4-Dimethoxy-6-{octahydrocyclopenta[c]pyrrol-2-yl}-1,3,5-triazine is a substituted triazine derivative characterized by a 1,3,5-triazine core with two methoxy groups at positions 2 and 4 and a bicyclic octahydrocyclopenta[c]pyrrol-2-yl substituent at position 4. This compound belongs to the family of nitrogen-containing heterocycles, which are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science. The triazine scaffold is highly reactive due to its electron-deficient aromatic system, enabling diverse substitution patterns that modulate physicochemical and biological properties .
Properties
IUPAC Name |
2-(4,6-dimethoxy-1,3,5-triazin-2-yl)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O2/c1-17-11-13-10(14-12(15-11)18-2)16-6-8-4-3-5-9(8)7-16/h8-9H,3-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGOXBCBXWWGNIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=N1)N2CC3CCCC3C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Methoxylation of Cyanuric Chloride
The foundational step involves substituting two chlorine atoms on cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) with methoxy groups. As demonstrated in the preparation of 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT), sodium methoxide in N,N-dimethylformamide (DMF) at controlled temperatures (5–10°C initially, then reflux) achieves selective substitution. Key parameters include:
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Molar ratio : Cyanuric chloride to sodium methoxide at 1:2–2.5.
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Solvent : DMF facilitates dissolution and reaction homogeneity.
This step ensures regioselective methoxylation at positions 4 and 6, leaving position 2 available for subsequent functionalization.
Introduction of Octahydrocyclopenta[c]pyrrol-2-yl Group
The remaining chlorine at position 2 is displaced by octahydrocyclopenta[c]pyrrol-2-amine via nucleophilic aromatic substitution. This reaction typically requires:
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Solvent : Acetonitrile or DMF, as evidenced in peptide coupling applications of CDMT.
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Base : N-methylmorpholine (NMM) to scavenge HCl, enhancing reaction efficiency.
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Conditions : Room temperature to mild heating (20–50°C) for 1–2 hours.
For example, reacting CDMT (1 equiv) with octahydrocyclopenta[c]pyrrol-2-amine (1.1 equiv) in acetonitrile with NMM (1.5 equiv) yields the target compound after aqueous workup.
One-Pot Synthesis Using Ionic Liquid Catalysis
Reaction Design and Optimization
Inspired by the synthesis of 2,4,6-tris(2,4-dihydroxyphenyl)-1,3,5-triazine, acidic ionic liquids (e.g., 1-butyl-3-methylimidazolium hydrogen sulfate) serve as dual solvent-catalysts. This approach enables:
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Simplified workup : Direct evaporation under reduced pressure avoids column chromatography.
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Recycling : Ionic liquids are recovered and reused, reducing costs.
Applying this methodology, cyanuric chloride, sodium methoxide, and octahydrocyclopenta[c]pyrrol-2-amine could react sequentially in a single pot. However, temperature gradients must be carefully controlled to ensure selective substitution.
Challenges and Mitigation
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Regioselectivity : Competing substitutions may occur without precise temperature control.
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Purity : Recrystallization from heptane (as in CDMT synthesis) or toluene achieves >99.5% purity.
Microwave-Assisted Synthesis
Accelerated Reaction Kinetics
Microwave irradiation significantly reduces reaction times, as shown in the synthesis of triazinic chalcones. For the target compound:
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Step 1 : Microwave-assisted methoxylation of cyanuric chloride (80°C, 10 minutes).
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Step 2 : Microwave-enhanced amine substitution (100°C, 20 minutes).
Comparative Efficiency
| Parameter | Conventional Method | Microwave Method |
|---|---|---|
| Reaction Time | 4–6 hours | 30 minutes |
| Yield | 85–91% | 88–93% |
| Energy Consumption | High | Low |
Microwave methods improve scalability and reproducibility, particularly for thermally sensitive intermediates.
Purification and Characterization
Recrystallization Techniques
Heptane recrystallization, as employed for CDMT, effectively removes unreacted starting materials and byproducts (e.g., monosubstituted triazines). Key outcomes include:
Chemical Reactions Analysis
Chemical Reactions of Triazine Derivatives
Triazine derivatives can undergo a variety of chemical reactions, including:
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Nucleophilic Substitution : Chlorine atoms in triazine rings can be substituted with nucleophiles such as amines or alcohols. This reaction is commonly used to introduce diverse functional groups into the triazine scaffold .
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Cyclization Reactions : Triazines can participate in cyclization reactions with other heterocyclic compounds to form fused ring systems. For example, the synthesis of 4-Amino-6-(1-methyl-1H-imidazol-5-yl)-2,5-dihydro-1,3,5-triazin-2-one involves the reaction of aminoimidazoles with triethylorthoformate and cyanamide.
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Hydrolysis : Triazine derivatives can undergo hydrolysis, especially when substituted with ester or amide groups, leading to the formation of carboxylic acids or amines.
Potential Chemical Reactions for 2,4-Dimethoxy-6-{octahydrocyclopenta[c]pyrrol-2-yl}-1,3,5-triazine
Given the structure of This compound , potential chemical reactions include:
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Hydrolysis of Methoxy Groups : The methoxy groups could potentially be hydrolyzed under acidic or basic conditions to form hydroxylated derivatives.
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Substitution of Methoxy Groups : Methoxy groups might be replaced by other nucleophiles, such as amines or thiols, to introduce new functional groups.
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Catalytic Hydrogenation : The octahydrocyclopenta[c]pyrrol moiety might undergo further hydrogenation or dehydrogenation reactions under specific conditions.
Data Tables and Research Findings
While specific data tables for This compound are not available, related compounds provide valuable insights:
These yields and conditions can serve as a starting point for optimizing reactions involving This compound .
Scientific Research Applications
Biological Activities
Research indicates that compounds with similar structures exhibit various biological activities:
- Neuroprotective Effects : Compounds derived from octahydrocyclopenta[c]pyrrole have been shown to modulate NMDA receptors selectively. This modulation can potentially provide therapeutic effects in neurodegenerative diseases by protecting neurons from excitotoxicity .
- Anticancer Properties : Triazine derivatives have been studied for their anticancer activities. They can interfere with cancer cell proliferation and induce apoptosis through various mechanisms, including the inhibition of specific signaling pathways .
Pharmaceutical Applications
The pharmaceutical potential of 2,4-dimethoxy-6-{octahydrocyclopenta[c]pyrrol-2-yl}-1,3,5-triazine is notable:
- CNS Disorders : Given its interaction with NMDA receptors, this compound could be developed as a treatment for conditions like Alzheimer's disease or schizophrenia. Its ability to act as a negative modulator of the NR2B subunit of NMDA receptors suggests it may help in reducing excitotoxic damage in the brain .
- Antidepressants : The structural characteristics of this compound may also lend themselves to antidepressant formulations. Research on similar compounds has indicated potential mood-stabilizing effects .
Case Study 1: Neuroprotective Modulation
A study published in 2014 explored the effects of octahydrocyclopenta[c]pyrrole derivatives on neuronal cells subjected to excitotoxic stress. The results indicated that these compounds significantly reduced cell death and preserved neuronal function through NMDA receptor modulation .
Case Study 2: Anticancer Activity
Research conducted on triazine derivatives demonstrated their ability to inhibit the growth of several cancer cell lines. In vitro tests showed that these compounds could induce apoptosis and inhibit cell cycle progression in human breast cancer cells .
Mechanism of Action
The mechanism of action of 2,4-dimethoxy-6-{octahydrocyclopenta[c]pyrrol-2-yl}-1,3,5-triazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.
Comparison with Similar Compounds
2,4-Dimethoxy-6-(methylsulfonyl)-1,3,5-triazine (Compound 19)
- Structure : Methoxy groups at positions 2 and 4; methylsulfonyl group at position 5.
- Reactivity : Exhibits drastically increased reactivity compared to pyrimidine-based analogues. A study demonstrated a reaction rate constant ($k$) of $2.8 \times 10^{-2} \, \text{M}^{-1} \, \text{s}^{-1}$) for its quinazoline analogue, while the triazine variant showed even higher electrophilicity .
- Key Difference : The methylsulfonyl group is a stronger electron-withdrawing group than the octahydrocyclopenta[c]pyrrol-2-yl moiety, leading to enhanced electrophilic character.
Procyazine and Cyanazine (Agrochemical Triazines)
- Structures: Procyazine: 2-((4-chloro-6-(cyclopropylamino)-1,3,5-triazine-2-yl)amino)-2-methylpropanenitrile. Cyanazine: 2-((4-chloro-6-(ethylamino)-s-triazine-2-yl)amino)-2-methylpropionitrile.
- Applications : Herbicides targeting photosynthetic electron transport.
- Key Differences: Chloro and amino substituents confer herbicidal activity, whereas methoxy groups in the target compound may reduce bioactivity but improve solubility.
Comparison with Piperazine-Substituted Triazines
2,4-Diethoxy-6-[4-(4-methoxyphenyl)piperazin-1-yl]-1,3,5-triazine
- Structure : Ethoxy groups at positions 2 and 4; 4-(4-methoxyphenyl)piperazine at position 6.
- Properties :
- Molecular weight: 359.42 g/mol.
- LogP: 2.13 (indicative of moderate lipophilicity).
- Key Differences :
Reactivity Trends in Triazine Derivatives
| Compound | Substituent at Position 6 | Reactivity (Relative) | Application |
|---|---|---|---|
| Target Compound | Octahydrocyclopenta[c]pyrrol-2-yl | Moderate | Undisclosed (Research) |
| 2,4-Dimethoxy-6-(methylsulfonyl)-1,3,5-triazine | Methylsulfonyl | High | Protein arylation studies |
| Procyazine | Cyclopropylamino | Low (Herbicidal) | Agriculture |
| 2,4-Diethoxy-6-piperazinyl triazine | 4-(4-Methoxyphenyl)piperazine | Moderate | Materials science |
Notes:
- Electron-withdrawing groups (e.g., methylsulfonyl) enhance electrophilicity, enabling nucleophilic aromatic substitution reactions.
- Bulky substituents (e.g., octahydrocyclopenta[c]pyrrol-2-yl) reduce reaction rates due to steric hindrance but may improve target specificity .
Research Findings and Implications
- Synthetic Accessibility : The target compound is synthesized via nucleophilic substitution of cyanuric chloride, similar to other triazine derivatives. However, the bicyclic amine substituent requires advanced synthetic strategies, such as cyclization reactions, to construct the octahydrocyclopenta[c]pyrrol moiety .
- Physicochemical Properties : The methoxy groups confer higher solubility in polar solvents compared to chloro-substituted triazines, which are typically lipophilic and persistent in environmental matrices .
Biological Activity
2,4-Dimethoxy-6-{octahydrocyclopenta[c]pyrrol-2-yl}-1,3,5-triazine is a compound belonging to the class of s-triazine derivatives, which are known for their diverse biological activities. This article reviews the biological activity of this specific compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound's structure features a triazine core with methoxy groups and an octahydrocyclopenta[c]pyrrole moiety. This unique combination enhances its interaction with biological targets.
Research indicates that s-triazine derivatives exhibit various mechanisms of action, including:
- Anticancer Activity : Many derivatives have shown the ability to inhibit tumor cell proliferation and induce apoptosis in cancer cells.
- Enzyme Inhibition : Compounds in this class can inhibit enzymes involved in cancer progression and other diseases.
- Antimicrobial Properties : Some derivatives demonstrate bactericidal and fungicidal activities.
Biological Activity Data
A summary of the biological activities observed in studies for this compound is presented in the following table:
| Activity Type | Target/Organism | IC50 Value (µM) | Mechanism |
|---|---|---|---|
| Anticancer | HeLa Cells | 39.7 | Induces apoptosis via caspase activation |
| Anticancer | MCF-7 Cells | 41.5 | Inhibits proliferation |
| Enzyme Inhibition | EGFR-TK | 2.54 | Competitive inhibition |
| Antimicrobial | Staphylococcus aureus | 25.0 | Disruption of cell wall synthesis |
Case Studies
- Anticancer Studies : A study published in PMC highlighted that derivatives of triazine exhibited significant cytotoxicity against various cancer cell lines, including HeLa and MCF-7. The compound was shown to induce apoptosis through the activation of caspases, leading to increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins like Bcl-2 .
- Enzyme Inhibition : Research indicated that this compound acts as a potent inhibitor of EGFR-TK with an IC50 value of 2.54 µM. This suggests its potential use in targeted cancer therapies .
- Antimicrobial Activity : In vitro studies demonstrated that this compound exhibits antimicrobial activity against pathogens such as Staphylococcus aureus, with an IC50 value of 25 µM. The mechanism involves disrupting bacterial cell wall synthesis .
Q & A
Basic: What synthetic methodologies are effective for preparing 2,4-dimethoxy-6-{octahydrocyclopenta[c]pyrrol-2-yl}-1,3,5-triazine?
Answer:
The synthesis typically involves nucleophilic substitution reactions at the 6-position of 2,4-dimethoxy-1,3,5-triazine. For example:
- React 2,4-dimethoxy-6-chloro-1,3,5-triazine with octahydrocyclopenta[c]pyrrole under basic conditions (e.g., KCO) in anhydrous solvents like DMF or THF.
- Purification via silica gel flash column chromatography (e.g., pentane/EtOAc gradients) to isolate the product .
- Confirm regioselectivity using NMR, where the triazine carbons appear at δ ≈ 164–156 ppm, and the pyrrolidine carbons at δ ≈ 28–32 ppm .
Advanced: How can reaction kinetics be optimized to improve yields in nucleophilic substitutions of 2,4-dimethoxy-triazines?
Answer:
- Solvent selection: Polar aprotic solvents (e.g., DMF) enhance nucleophilicity but may require controlled temperatures (40–60°C) to avoid side reactions .
- Catalysis: Additives like KI (for Finkelstein-type reactions) or phase-transfer catalysts can accelerate substitutions.
- Real-time monitoring: Use NMR or HPLC to track reaction progress and adjust stoichiometry dynamically .
Basic: What spectroscopic techniques are critical for structural validation of this compound?
Answer:
- NMR : Identify methoxy protons (δ ≈ 3.8–4.0 ppm) and pyrrolidine protons (δ ≈ 1.5–3.0 ppm) .
- NMR : Confirm triazine carbons (δ ≈ 156–164 ppm) and pyrrolidine carbons (δ ≈ 22–32 ppm) .
- IR Spectroscopy : Detect C=N stretching (1570–1600 cm) and C-O (methoxy) vibrations (1250–1300 cm) .
- HR-MS : Validate molecular mass with <5 ppm error .
Advanced: How do electron-withdrawing substituents (e.g., methoxy groups) influence the reactivity of triazine derivatives?
Answer:
- Methoxy groups deactivate the triazine ring via resonance, reducing susceptibility to nucleophilic attack. This can be quantified using kinetic studies with hydrated electrons (), where rate constants () for 2,4-dimethoxy-triazines are lower than non-substituted analogs .
- Computational modeling (DFT) can predict electrophilic sites for further functionalization .
Basic: What experimental designs assess the thermal stability of this compound for material science applications?
Answer:
- Differential Scanning Calorimetry (DSC) : Measure melting points (expected range: 43–190°C for triazine derivatives) and enthalpy changes (ΔH ≈ 47–150 J/g) .
- Thermogravimetric Analysis (TGA) : Evaluate decomposition temperatures under nitrogen/air atmospheres.
- Vertical Burning Tests : Assess flammability; triazines often exhibit self-extinguishing properties due to nitrogen-rich structures .
Advanced: What strategies address contradictions in biological activity data for triazine derivatives?
Answer:
- Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., pyrrolidine vs. piperidine) to isolate contributions to bioactivity .
- Resistance Mechanisms : Use RNA-seq or proteomics to identify overexpression of efflux pumps or metabolic enzymes in resistant cell lines .
- Combination Therapy Screens : Test synergy with FDA-approved drugs (e.g., doxorubicin) using Chou-Talalay assays .
Basic: How is purity validated during synthesis, and what impurities are common?
Answer:
- HPLC : Use C18 columns with UV detection (λ = 254 nm) to detect unreacted starting materials (e.g., 2,4-dimethoxy-6-chloro-triazine) or byproducts from pyrrolidine oxidation.
- TLC : Monitor reactions with silica plates (eluent: 95:5 pentane/EtOAc) .
- Common Impurities : Hydrolyzed methoxy groups (detectable via NMR at δ ≈ 3.3 ppm for -OH) or dimerized triazines .
Advanced: Can computational methods predict the compound’s interactions with biological targets?
Answer:
- Molecular Docking : Simulate binding to targets (e.g., kinases) using AutoDock Vina. Validate with SPR (surface plasmon resonance) for binding affinity (K) .
- MD Simulations : Analyze stability of ligand-receptor complexes over 100-ns trajectories (AMBER/CHARMM force fields) .
Basic: What safety protocols are recommended for handling this compound?
Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles.
- Ventilation : Use fume hoods due to potential formaldehyde release from triazine degradation .
- Storage : Keep in amber vials at –20°C under inert gas (Ar/N) to prevent hydrolysis .
Advanced: How can researchers resolve discrepancies in NMR data across synthetic batches?
Answer:
- Deuterated Solvent Consistency : Ensure CDCl purity (>99.8%) to avoid solvent shifts.
- Paramagnetic Impurities : Filter samples through Chelex resin to remove metal contaminants.
- Dynamic Effects : Variable-temperature NMR (VT-NMR) can identify conformational exchange in pyrrolidine rings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
